(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Description
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as BHPC, is a chiral hydrochloride salt of a benzyl ester of 4-hydroxypyrrolidine-2-carboxylic acid. It is a white, crystalline solid of low hygroscopicity and is soluble in both water and organic solvents. BHPC has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Application in Peptide Synthesis
- Summary of the Application : Trans-4-hydroxy-L-proline is used as a chiral building block in the production of many pharmaceuticals . It’s a versatile reagent for peptide synthesis .
Application in the Synthesis of Neuroexcitatory Kainoids
- Summary of the Application : Trans-4-hydroxy-L-proline is used as a building block in the synthesis of neuroexcitatory kainoids .
Application in the Synthesis of Antifungal Echinocandins
- Summary of the Application : Trans-4-hydroxy-L-proline is used as a building block in the synthesis of antifungal echinocandins .
Sure, here are some more applications of “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid”, also known as trans-4-Hydroxy-L-proline :
Application in Cell Culture
- Summary of the Application : Trans-4-hydroxy-L-proline is used in cell culture as a component of some types of culture media .
Application in the Synthesis of Methyl Ester Derivatives
- Summary of the Application : Trans-4-hydroxy-L-proline can be used to synthesize its methyl ester derivatives, such as "(2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride" .
Sure, here are some more applications of “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid”, also known as trans-4-Hydroxy-L-proline :
Application in the Synthesis of Methyl Ester Derivatives
properties
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXMDJSWLEZMP-DHXVBOOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583711 |
Source
|
Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
62147-27-7 |
Source
|
Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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